molecular formula C7H6FNO2 B1447602 4-Fluoro-2-methoxynicotinaldehyde CAS No. 1256835-96-7

4-Fluoro-2-methoxynicotinaldehyde

Cat. No.: B1447602
CAS No.: 1256835-96-7
M. Wt: 155.13 g/mol
InChI Key: SIGSQACQTHYSJS-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxynicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynicotinaldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Fluoro-2-methoxynicotinic acid.

    Reduction: 4-Fluoro-2-methoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methoxynicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxynicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxypyridine: Similar structure but lacks the aldehyde group.

    2-Methoxynicotinaldehyde: Lacks the fluorine atom at the 4-position.

    4-Fluoro-2-hydroxynicotinaldehyde: Has a hydroxyl group instead of a methoxy group at the 2-position.

Uniqueness

4-Fluoro-2-methoxynicotinaldehyde is unique due to the combination of the fluorine atom and methoxy group on the nicotinaldehyde scaffold. This combination can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-2-methoxynicotinaldehyde is a synthetic compound belonging to the class of nicotinic derivatives, which have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆FNO₂, with a molecular weight of approximately 155.13 g/mol. The presence of a fluorine atom at the para position and a methoxy group at the ortho position significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Antimicrobial Activity

Recent research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be remarkably low, indicating potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that this compound has a selective cytotoxic effect. The compound exhibited IC50 values in the micromolar range against cancer cell lines, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)10

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nicotinic derivatives, including this compound. The findings indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Activity

In a preclinical study reported in Cancer Research, researchers investigated the anticancer properties of this compound. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Properties

IUPAC Name

4-fluoro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSQACQTHYSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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